3-Amino-1,2,4-oxadiazole-5-carboxylicacid
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Overview
Description
3-Amino-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,2,4-oxadiazole-5-carboxylic acid typically involves the reaction of amidoximes with carboxylic acid derivatives. One common method includes the reaction of amidoximes with acid chlorides in a basic medium, leading to the formation of the oxadiazole ring . Another approach involves the cyclization of nitrile oxides with nitriles, which are generated in situ from chloroximes .
Industrial Production Methods
Industrial production methods for 3-Amino-1,2,4-oxadiazole-5-carboxylic acid are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,2,4-oxadiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazolium salts.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to different derivatives.
Substitution: The amino group can participate in substitution reactions, forming various substituted oxadiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-Amino-1,2,4-oxadiazole-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes and disrupt cellular processes in microorganisms, leading to its antimicrobial effects . The exact molecular pathways and targets are still under investigation, but the compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial to its activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different biological activities.
1,2,5-Oxadiazole: Known for its use in energetic materials.
1,3,4-Oxadiazole: Widely studied for its pharmacological properties.
Uniqueness
3-Amino-1,2,4-oxadiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C3H3N3O3 |
---|---|
Molecular Weight |
129.07 g/mol |
IUPAC Name |
3-amino-1,2,4-oxadiazole-5-carboxylic acid |
InChI |
InChI=1S/C3H3N3O3/c4-3-5-1(2(7)8)9-6-3/h(H2,4,6)(H,7,8) |
InChI Key |
OGMCXGNEOVVIRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NO1)N)C(=O)O |
Origin of Product |
United States |
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